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Compound of Interest

Compound Name:
1-(1H-Pyrrolo[2,3-B]pyridin-6-

YL)ethanone

Cat. No.: B7988226

Get Quote

Abstract & Scope
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold acts as a bioisostere of indole and purine,

making it ubiquitous in oncology and CNS drug discovery (e.g., Vemurafenib).[1]

Functionalizing the pyridine ring, specifically at the C-6 position, is synthetically challenging due

to the ring's electron-deficient nature.

This guide details the Reissert-Henze reaction, a powerful method to convert 7-azaindole N-

oxide directly into 6-cyano-7-azaindole. Unlike standard electrophilic aromatic substitutions

(which favor C-3 on the pyrrole ring), this reaction exploits the N-oxide activation to direct

nucleophilic attack exclusively to C-6.

Key Advantages:

Regioselectivity: Exclusive C-6 functionalization.

Efficiency: One-pot activation and substitution.[2][1][3]

Versatility: The resulting nitrile is a gateway to amides, amines, acids, and heterocycles.
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Mechanistic Insight
The reaction follows an Addition-Elimination pathway. The 7-azaindole N-oxide is first activated

by an electrophile (acylating agent) to form a highly reactive N-acyloxypyridinium salt. This

increases the electrophilicity of the adjacent carbons (C-6). A cyanide nucleophile then attacks

C-6, destroying aromaticity temporarily. Finally, base-mediated elimination of the acyl group

restores aromaticity, yielding the nitrile.

Reaction Pathway Diagram
The following diagram illustrates the stepwise transformation from N-oxide to 6-cyano product.
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Figure 1: Mechanistic flow of the Reissert-Henze reaction on 7-azaindole N-oxide.

Critical Parameters & Optimization
Success depends on balancing the stability of the activated intermediate with the reactivity of

the nucleophile.

Reagent Selection Matrix
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Component Standard Reagent Modern Alternative Role & Notes

Activator
Benzoyl Chloride

(BzCl)

Trimethylsilyl Chloride

(TMSCl)

Converts N-O into a

good leaving group.

BzCl is more robust;

TMSCl is milder but

moisture-sensitive.

Nucleophile
TMSCN (Trimethylsilyl

cyanide)

KCN (Potassium

Cyanide)

TMSCN is soluble in

organic solvents

(DCM/THF) and safer

to handle than solid

KCN salts.

Solvent DCM or THF Acetonitrile

Non-protic solvents

are essential to

prevent hydrolysis of

the activated salt.

Base Triethylamine (Et3N) HMDS or DBU

Scavenges HCl/acid

byproducts; facilitates

the final

elimination/aromatizati

on step.

Regioselectivity Logic
Why C-6? The N-oxide oxygen activates positions

and

to the nitrogen. In 7-azaindole:

-position (C-7a): Blocked (bridgehead quaternary carbon).

-position (C-6): Open and highly electrophilic in the activated salt.

-position (C-4): Less favored kinetically under Reissert conditions compared to C-6.

Outcome: >95% selectivity for C-6 is typical.
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Experimental Protocol
Safety Warning:Cyanide sources (TMSCN) release HCN upon contact with acid or moisture.

Work exclusively in a well-ventilated fume hood. Keep a cyanide antidote kit available.

Preparation of 7-Azaindole N-Oxide (Precursor)
Before the Reissert-Henze step, the N-oxide must be synthesized.

Dissolve 7-azaindole (1.0 eq) in DME or EtOAc.

Add m-CPBA (1.1–1.5 eq) portion-wise at 0°C.

Stir at Room Temperature (RT) for 4–12 hours.

Workup: Filter the precipitate (often the N-oxide m-CBA salt) or wash the organic layer with

saturated NaHCO3 to remove m-chlorobenzoic acid.

Isolate 7-azaindole N-oxide as a white/off-white solid.

Reissert-Henze Cyanation Protocol (Standard Method)
Target: Synthesis of 6-cyano-7-azaindole (1H-pyrrolo[2,3-b]pyridine-6-carbonitrile).

Reagents:

7-Azaindole N-oxide (1.0 eq)

Benzoyl Chloride (BzCl) (1.5 eq)

TMSCN (1.5–2.0 eq)

Triethylamine (Et3N) (2.0 eq)

Solvent: Anhydrous THF or DCM (0.1 M concentration)

Step-by-Step Workflow:

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
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Dissolution: Add 7-azaindole N-oxide (1.0 eq) and anhydrous THF. Cool to 0°C.

Activation: Dropwise add BzCl (1.5 eq). The solution may become cloudy as the N-

benzoyloxypyridinium salt forms. Stir for 15–30 min at 0°C.

Note: Protecting the N-1 (pyrrole nitrogen) is usually not required, but if N-1 acylation

occurs, it is easily hydrolyzed later.

Nucleophilic Attack: Dropwise add TMSCN (1.5 eq) followed by Et3N (2.0 eq).

Critical: Maintain temperature at 0°C during addition to control exotherm.

Reaction: Allow the mixture to warm to RT and stir for 6–12 hours. Monitor by TLC or LC-MS

(Look for mass shift: M+25 or M-16+26 depending on ionization of N-oxide vs Nitrile).

Quench: Carefully quench with saturated aqueous NaHCO3. Stir vigorously for 20 mins to

hydrolyze excess BzCl and TMSCN.

Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.

Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography

(Hexane/EtOAc gradient).

Product: 6-cyano-7-azaindole is typically a solid.

Protocol Flowchart
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Figure 2: Operational workflow for the cyanation of 7-azaindole N-oxide.
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Troubleshooting & Critical Quality Attributes (CQAs)
Issue Probable Cause Corrective Action

Low Yield Hydrolysis of Activated Salt

Ensure THF/DCM is

anhydrous. Use molecular

sieves.

Regioisomers (C-4) Temperature too high
Keep reaction at 0°C during

activation and addition steps.

N-1 Acylation BzCl reacting with pyrrole N

This is common. Treat the

crude product with mild base

(K2CO3/MeOH) to cleave the

N-1 benzoyl group, revealing

the free NH.

Incomplete Conversion Poor Activation

Increase BzCl to 2.0 eq.

Ensure N-oxide quality

(dryness).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://ci.nii.ac.jp/naid/110000055436/en/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6222529/
https://pubs.acs.org/doi/abs/10.1021/acscatal.3c03487
http://ccc.chem.pitt.edu/wipf/courses/2320_07_files/ii_special_topics.pdf
https://discovery.researcher.life/topic/reissert-henze-reaction/22445186?page=1
https://pubs.acs.org/doi/abs/10.1021/jo00156a053
https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc04264a
https://www.benchchem.com/product/b7988226?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7988226?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. par.nsf.gov [par.nsf.gov]

2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

3. Azaindole synthesis [organic-chemistry.org]

4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization
- PMC [pmc.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

7. discovery.researcher.life [discovery.researcher.life]

To cite this document: BenchChem. [Application Note: Reissert-Henze Functionalization of 7-
Azaindole N-Oxide[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7988226/docs#application-note-reissert-henze-
functionalization-of-7-azaindole-n-oxide-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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and industry.
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